2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H22N4O8 and its molecular weight is 446.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate represents a novel class of oxadiazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on available research findings.
Chemical Structure
The compound features a complex structure that includes:
- A cyclopropyl group.
- An oxadiazole moiety.
- An azetidine ring.
- A benzo[dioxin] substituent.
This unique combination may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various bacterial strains, including resistant strains such as Staphylococcus aureus (MRSA). The mechanism of action is believed to involve interference with bacterial cell wall synthesis and gene expression related to biofilm formation .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Acetic Acid | Staphylococcus aureus | 16 µg/mL |
3-Acetyl-2,5-disubstituted-1,3,4-Oxadiazoline | Escherichia coli | 32 µg/mL |
1,3,4-Oxadiazole Derivative | Mycobacterium tuberculosis | 8 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of oxadiazole derivatives on various cell lines (e.g., L929 fibroblasts) have been investigated. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others demonstrate low toxicity and even promote cell viability .
Table 2: Cytotoxicity of Selected Oxadiazole Compounds
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
3-Acetyl-2,5-disubstituted-Oxadiazoline | L929 | 100 | 75 |
Compound X | A549 | 50 | 120 |
Compound Y | HepG2 | 200 | 90 |
The biological activity of oxadiazole derivatives can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have shown effectiveness in disrupting bacterial cell wall formation.
- Modulation of Gene Expression : The presence of specific functional groups in the oxadiazole structure may influence gene transcription involved in virulence and resistance mechanisms.
- Lipophilicity : The lipophilic nature of these compounds enhances their ability to penetrate cellular membranes, facilitating their antimicrobial action .
Case Studies
A notable study evaluated the efficacy of a series of oxadiazole derivatives against Mycobacterium tuberculosis. Among them, the compound with a cyclopropyl substituent exhibited promising results with a low MIC value and favorable pharmacokinetic properties .
Another study focused on the synthesis and evaluation of antimicrobial activity against resistant bacterial strains. The results indicated that certain derivatives were more effective than traditional antibiotics like ciprofloxacin .
Propiedades
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4.C2H2O4/c23-16(19-13-3-4-14-15(7-13)25-6-5-24-14)10-22-8-12(9-22)18-20-17(21-26-18)11-1-2-11;3-1(4)2(5)6/h3-4,7,11-12H,1-2,5-6,8-10H2,(H,19,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNIMSKAQOVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCCO5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.